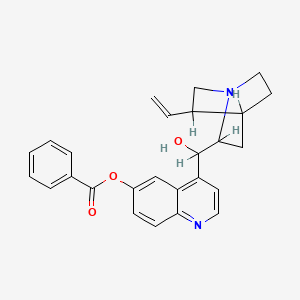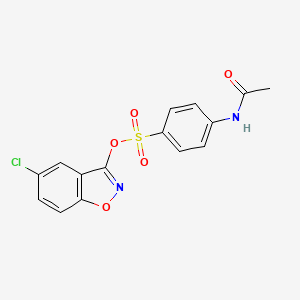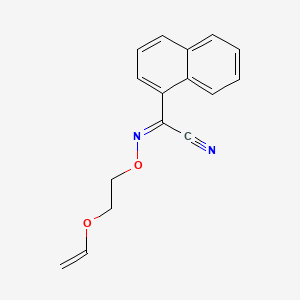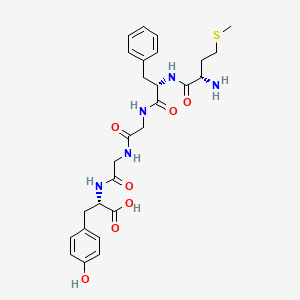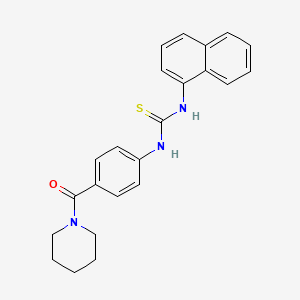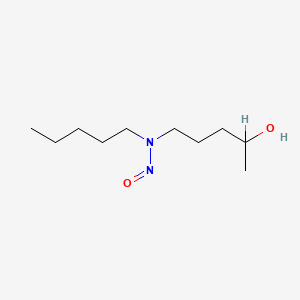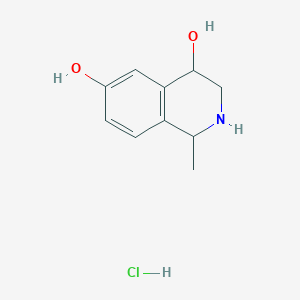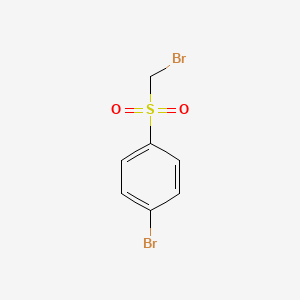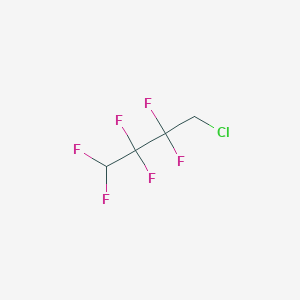
4-Chloro-1,1,2,2,3,3-hexafluorobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1,1,2,2,3,3-hexafluorobutane is a chemical compound with the molecular formula C₄H₃ClF₆ It is a halogenated hydrocarbon, characterized by the presence of chlorine and fluorine atoms attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,1,2,2,3,3-hexafluorobutane typically involves the halogenation of butane derivatives. One common method is the reaction of 1,1,2,2,3,3-hexafluorobutane with chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron chloride, at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, is employed to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-1,1,2,2,3,3-hexafluorobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 1,1,2,2,3,3-hexafluorobutane by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding alcohols or carboxylic acids, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Major Products Formed
Substitution: Formation of 4-hydroxy-1,1,2,2,3,3-hexafluorobutane.
Reduction: Formation of 1,1,2,2,3,3-hexafluorobutane.
Oxidation: Formation of 4-chloro-1,1,2,2,3,3-hexafluorobutanol or 4-chloro-1,1,2,2,3,3-hexafluorobutanoic acid.
Applications De Recherche Scientifique
4-Chloro-1,1,2,2,3,3-hexafluorobutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 4-Chloro-1,1,2,2,3,3-hexafluorobutane involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical species. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved in these reactions depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,2,3,3-Hexafluorobutane: Lacks the chlorine atom, leading to different reactivity and applications.
4-Chloro-1,1,1,2,3,3-hexafluorobutane: Similar structure but with a different arrangement of fluorine atoms.
1,1,3,4-Tetrachloro-1,2,2,3,4,4-hexafluorobutane: Contains additional chlorine atoms, resulting in distinct chemical properties.
Uniqueness
4-Chloro-1,1,2,2,3,3-hexafluorobutane is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts unique reactivity and stability. This makes it valuable for specialized applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
75877-96-2 |
|---|---|
Formule moléculaire |
C4H3ClF6 |
Poids moléculaire |
200.51 g/mol |
Nom IUPAC |
4-chloro-1,1,2,2,3,3-hexafluorobutane |
InChI |
InChI=1S/C4H3ClF6/c5-1-3(8,9)4(10,11)2(6)7/h2H,1H2 |
Clé InChI |
BIDTVJKDFWPMSO-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(F)F)(F)F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Heptadecafluorooctyl)sulfanyl]acetic acid](/img/structure/B14451208.png)
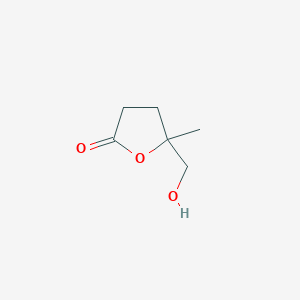
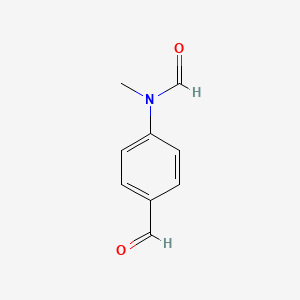

![Phosphinic acid, [1-[(diphenylmethyl)amino]-5-hydroxypentyl]-](/img/structure/B14451225.png)
